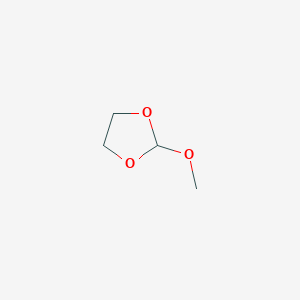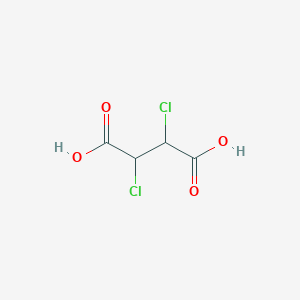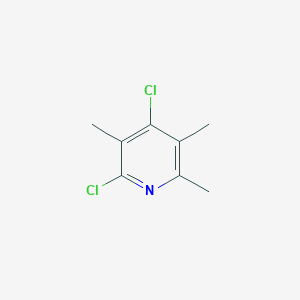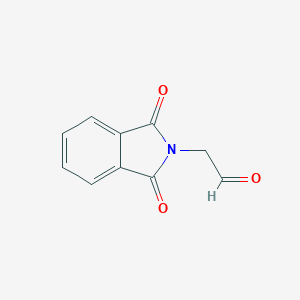
N-(2-氧代乙基)邻苯二甲酰亚胺
概述
描述
Phthalimidoacetaldehyde, also known as N-(2-Oxoethyl)phthalimide, is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . It is a derivative of phthalimide and is characterized by the presence of an aldehyde group attached to the phthalimide ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .
科学研究应用
Phthalimidoacetaldehyde has several scientific research applications:
作用机制
Target of Action
N-(2-Oxoethyl)phthalimide, also known as Phthalimidoacetaldehyde or 2-(1,3-dioxoisoindolin-2-yl)acetaldehyde, is a complex organic compoundIt’s known that phthalimide derivatives can interact with various biological targets, depending on their specific structure .
Mode of Action
It’s known that n-oxyphthalimides can produce oxygen radicals upon 1-electron reduction . This suggests that N-(2-Oxoethyl)phthalimide might interact with its targets through redox reactions, leading to changes in the target molecules.
Biochemical Pathways
The generation of oxygen radicals suggests that it might be involved in oxidative stress pathways .
Pharmacokinetics
It’s known that the compound’s lipophilicity and water solubility can influence its bioavailability .
Result of Action
The generation of oxygen radicals suggests that it might induce oxidative stress in cells, which can lead to various cellular responses .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of N-(2-Oxoethyl)phthalimide. For instance, its stability might be affected by storage conditions . .
准备方法
Phthalimidoacetaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with glycine, followed by oxidation to form the desired aldehyde . Another method includes the condensation of phthalic anhydride with aminoacetaldehyde diethyl acetal, followed by hydrolysis to yield phthalimidoacetaldehyde . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反应分析
Phthalimidoacetaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions include phthalimidoacetic acid, phthalimidoethanol, and various substituted derivatives .
相似化合物的比较
Phthalimidoacetaldehyde can be compared with other similar compounds, such as:
Phthalimide: The parent compound, which lacks the aldehyde group and is used as a precursor in the synthesis of phthalimidoacetaldehyde.
Phthalimidoacetic acid: A derivative where the aldehyde group is oxidized to a carboxylic acid.
Phthalimidoethanol: A derivative where the aldehyde group is reduced to an alcohol.
Phthalimidoacetaldehyde is unique due to the presence of the reactive aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
属性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRDBJZQDUVCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183388 | |
| Record name | Phthalimide, N-(formylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2913-97-5 | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2913-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalylglycine aldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002913975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalimidoacetaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalimide, N-(formylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHALYLGLYCINE ALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVQ56I91MS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Phthalimidoacetaldehyde in organic synthesis?
A1: Phthalimidoacetaldehyde, also known as N-(2-Oxoethyl)phthalimide, serves as a versatile building block in organic synthesis. Researchers have successfully utilized it to synthesize various heterocyclic compounds, including:
- Pyridazin-6(1H)-ones, Pyridazin-6(1H)-imines, and Pyrazolo[5,1-c][1,2,4]triazines: A study demonstrated the synthesis of these heterocycles incorporating an N-(2-oxoethyl)phthalimide moiety. This highlights the compound's utility in constructing complex molecular structures. []
- (R,S)-Baclofen: A novel synthetic approach utilized Phthalimidoacetaldehyde as a starting material for the synthesis of (R,S)-Baclofen, a drug with muscle relaxant and antispasmodic properties. The key step involved a Palladium(II)-bipyridine-catalyzed conjugate addition of 4-chloroboronic acid. []
Q2: Can you provide information on the structure and spectroscopic characteristics of Phthalimidoacetaldehyde?
A2: While the provided abstracts don't delve into specific spectroscopic data, we can describe the structure of Phthalimidoacetaldehyde:
Q3: Has Phthalimidoacetaldehyde been investigated for its pharmacological properties?
A3: While not extensively studied, some research suggests potential pharmacological activities of Phthalimidoacetaldehyde derivatives:
- A study investigating pharmacological and toxicological properties of four phthalimidoaldehyde derivatives, including α-Phthalimido-β-methylbutyraldehyde and γ-phthalimidobutyraldehyde, found they significantly prolonged hexobarbital sleep time in mice, suggesting potential central nervous system depressant activity. []
- Interestingly, α-Phthalimido-β-methylbutyraldehyde also demonstrated significant lacrimatory effects in rats, while Phthalimidoacetaldehyde provoked a contractile response in isolated guinea pig ileum. These responses were blocked by atropine, implying potential involvement with cholinergic mechanisms. []
Q4: Are there any known applications of Phthalimidoacetaldehyde in asymmetric synthesis?
A4: Yes, a significant application involves its use in the asymmetric total synthesis of Lycorane alkaloids:
- Researchers achieved the first collectively asymmetric total synthesis of all members of Lycorane (+)-α, (+)-β, (+)-γ, and (-)-δ using Phthalimidoacetaldehyde. []
- The key to this synthesis was an asymmetric, stereodivergent Iridium/amine dual catalytic α-allylation of Phthalimidoacetaldehyde, highlighting its utility in complex natural product synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
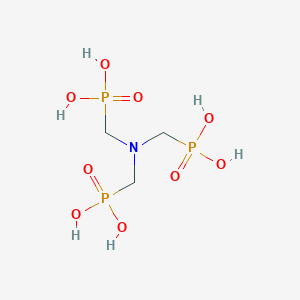
![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B17567.png)
![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)
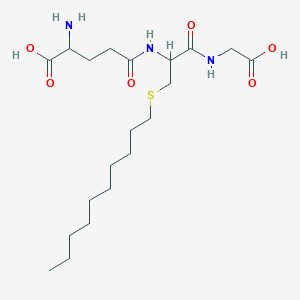
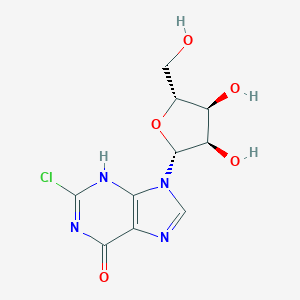
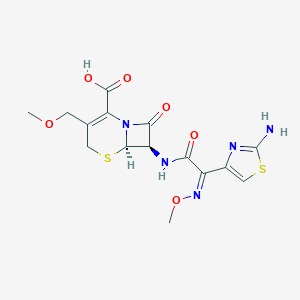
![1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane](/img/structure/B17581.png)
